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Compound of Interest

Compound Name: Vevaorisertib trihydrochloride

Cat. No.: B10828103

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and
administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective
pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and
clinical studies to guide researchers in designing their in vivo experiments.

Mechanism of Action

Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein
kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] It also demonstrates
potent inhibition of the AKT1-E17K mutant.[2][3] By blocking the PIBK/AKT/mTOR signaling
pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with
activating mutations in this pathway.

Vevorisertib Signaling Pathway
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Caption: Vevorisertib inhibits the PI3BK/AKT/mTOR signaling pathway.
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Preclinical In Vivo Dosing and Administration

Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The

administration route is typically oral gavage.

Murine Xenograft Models

In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation,

Vevorisertib showed dose-dependent anti-tumor activity.[1]

Parameter

Details

Animal Model

Athymic nude mice with subcutaneously
implanted AKT1-E17K mutant endometrial PDX

Dose Range

10-120 mg/kg[1]

Specific Doses Tested

25, 50, and 75 mg/kg[2]

Administration Route

oral (p.0.)[2]

Dosing Schedule

5 consecutive days of dosing followed by a 4-
day break ("5 days on, 4 days off") for 20
days[2]

Reported Efficacy

Potent tumor growth inhibition of 68%, 78%, and
98% at 25, 50, and 75 mg/kg, respectively[2]

Pharmacokinetics

Plasma half-life of 4 to 5 hours with no tissue

accumulation[1]

Rat Models of Hepatocellular Carcinoma

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC),

Vevorisertib was effective both as a single agent and in combination with sorafenib.[4][5][6][7]
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Parameter Details

Diethylnitrosamine (DEN)-induced cirrhotic

Animal Model i .
Fischer 344 male rats with HCCI[5][6][7]

Dose 10 mg/kg/day[5][6]

Administration Route Oral gavage[5][6]

Intermittent schedule of 5 consecutive days of
) treatment followed by a 9-day break ("5 days
Dosing Schedule
on, 9 days off"), repeated for a total of 15 days

of treatment over six weeks[5][6][7]

Significantly reduced tumor size, number, and
R red Eff cell proliferation as a single agent and in
eporte icac
P Y combination with sorafenib.[4][5][6][7] Also

showed improvement in liver fibrosis.[4][5][7]

Clinical Dosing and Administration

A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of
Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8]

[°]

Monotherapy
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Parameter

Details

Patient Population

Advanced or recurrent solid tumors with
PIK3CA/AKT/PTEN mutations|[8]

Dose Range

5-100 mg]8]

Administration Route

Oral[10]

Dosing Schedules

Once daily (QD) or every other day (QOD)[10]

Specific Doses Tested

5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD,
75 mg QD[10]

Pharmacokinetics

Elimination half-life ranged from 8.8 to 19.3
hours[8]

Efficacy

Objective response rate of 5% (three partial

responses)|[8]

-~ ombination Ti

Combination Agent

Vevorisertib Dose

Administration

Not specified in detail, part of

Paclitaxel )
dose-escalation

Vevorisertib orally, Paclitaxel at
80 mg/m2?[8]

Fulvestrant

Vevorisertib orally, Fulvestrant
at 500 mg IM[8][10]

50 mg or 75 mg orally QD[10]

Experimental Protocols

Preparation of Vevorisertib for In Vivo Administration

1. Formulation from Powder:

» Vehicle Selection: The choice of vehicle depends on the experimental design and animal

model.

o For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric

acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 + 0.15.
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[5]I6]

o General oral administration: A homogeneous suspension can be prepared in
Carboxymethylcellulose sodium (CMC-Na) at a concentration of 25 mg/mL.[3]

o Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL).
For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20%
SBE-B-CD in saline.[1] It is recommended to prepare the working solution fresh on the day
of use.[1]

2. Storage:

e Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Experimental Workflow: Murine Xenograft Model
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Experimental Workflow

Establish Xenograft Model

(e.g., subcutaneous implantation of tumor fragments)

Allow Tumors to Reach
Pre-determined Size (e.g., ~200 mm3)

Randomize Animals into
Treatment and Control Groups

Administer Vevaorisertib or Vehicle
(e.g., oral gavage, specified dose and schedule)

Monitor Tumor Growth (e.g., caliper measurements)
and Animal Well-being (body weight, clinical signs)

Euthanize Animals at Study Endpoint
(e.g., pre-defined tumor volume, time point)

Collect and Analyze Tissues
(e.g., tumor, plasma for PK/PD)

Click to download full resolution via product page

Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:
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 Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal
injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed
HCC.[4][6][7]

o Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g.,
vehicle control, Vevorisertib, sorafenib, combination).[5][6]

o Treatment Administration:
o Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]

o Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed
by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6
weeks).[5][6]

o For combination studies, co-administer other agents as per their established protocols. For
example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]

e Monitoring and Analysis:
o Monitor tumor progression using imaging techniques such as MRI.[4][7]

o At the end of the treatment period, euthanize the animals and collect tissues for analysis
(e.g., tumor size and number assessment, histology for fibrosis, and molecular analysis for
target engagement).[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vevorisertib In Vivo Dosing and Administration:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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